Specific Scientific Field: Photobiological Sciences
Summary of the Application: “4-[2-(Dimethylamino)ethoxy]benzonitrile” (DMABN) is used in the study of photoinduced oxidation processes. It serves as a representative of aromatic amines, which are aquatic contaminants .
Methods of Application or Experimental Procedures: The study involved laser flash photolysis investigations aimed at characterizing the photoinduced, aqueous phase one-electron oxidation of DMABN . The production of the radical cation of DMABN (DMABN˙ +) after direct photoexcitation of DMABN at 266 nm was confirmed .
Results or Outcomes: The study found that DMABN˙ + was produced from the reactions of several excited triplet photosensitizers (carbonyl compounds) with DMABN . The decay kinetics of DMABN˙ + in the presence of oxygen was dominated by a second-order component attributed to its reaction with the superoxide radical anion (O 2 ˙ − ) .
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: “4-[2-(Dimethylamino)ethoxy]benzonitrile” is identified as an impurity of Itopride , a dopamine D2-receptor antagonist with anticholinesterase activity.
Methods of Application or Experimental Procedures: The compound is likely identified and quantified during the quality control process of Itopride production .
Results or Outcomes: .
Specific Scientific Field: Industrial Testing
Summary of the Application: “4-[2-(Dimethylamino)ethoxy]benzonitrile” is used in industrial testing applications . It is often used as a standard or reference material in various testing procedures .
Methods of Application or Experimental Procedures: The specific methods of application can vary depending on the type of industrial testing being conducted . It may involve the use of analytical instruments and techniques such as spectroscopy, chromatography, or mass spectrometry .
Results or Outcomes: The outcomes of these tests can provide valuable information about the properties and performance of various materials or products .
Specific Scientific Field: Neurology Research
Summary of the Application: “4-[2-(Dimethylamino)ethoxy]benzonitrile” is used in neurology research . It is often used as a reference material in the study of pain and inflammation .
Methods of Application or Experimental Procedures: The compound is used in various experimental procedures related to neurology research . The specific methods of application can vary depending on the research objectives .
Results or Outcomes: The outcomes of these research studies can contribute to our understanding of neurological disorders and the development of new treatments .
4-[2-(Dimethylamino)ethoxy]benzonitrile, also known as 4-(2-dimethylaminoethoxy)benzonitrile, is an organic compound with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol. It appears as a white to slightly yellow crystalline solid. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the production of digestive tract activators like Itopride .
4-[2-(Dimethylamino)ethoxy]benzonitrile can be harmful if inhaled, ingested, or absorbed through the skin. Safety data sheets (SDS) from chemical suppliers typically indicate:
This compound can also participate in various substitution reactions due to the presence of the benzonitrile functional group .
While 4-[2-(Dimethylamino)ethoxy]benzonitrile does not exhibit direct biological effects, it is significant in pharmaceutical chemistry as an impurity in drugs like Itopride. Its role is primarily as a precursor rather than an active agent. Studies have shown that it may contribute to photoinduced oxidation processes when exposed to certain environmental conditions .
Several methods exist for synthesizing 4-[2-(Dimethylamino)ethoxy]benzonitrile:
4-[2-(Dimethylamino)ethoxy]benzonitrile has diverse applications:
Interaction studies involving 4-[2-(Dimethylamino)ethoxy]benzonitrile primarily focus on its behavior under different environmental conditions, particularly its photoinduced reactions. Research has indicated that this compound can participate in one-electron oxidation processes when exposed to triplet photosensitizers, leading to the formation of reactive species that can affect aquatic environments. Additionally, its role as an impurity in pharmaceuticals necessitates monitoring during drug production processes.
Several compounds share structural similarities with 4-[2-(Dimethylamino)ethoxy]benzonitrile, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Dimethylaminobenzonitrile | C₁₁H₁₄N₂ | Lacks ethoxy group; primarily used in dye synthesis |
2-Dimethylaminoethanol | C₅H₁₅N | Contains an alcohol group; used in various syntheses |
N,N-Dimethylbenzamide | C₉H₁₁N | Amide functional group; used in pharmaceutical chemistry |
Itopride | C₁₃H₁₈ClN₃O | Directly related; acts as a digestive tract activator |
Uniqueness: The unique feature of 4-[2-(Dimethylamino)ethoxy]benzonitrile lies in its specific functional groups that enable it to act effectively as an intermediate for synthesizing various pharmaceuticals, distinguishing it from other similar compounds that may not possess such versatility.
Corrosive;Irritant